molecular formula C15H18FN3O3S2 B2764579 5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448066-59-8

5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2764579
CAS No.: 1448066-59-8
M. Wt: 371.45
InChI Key: LCNCHJZXAMGLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The aromaticity of the ring allows for many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

Photodynamic Therapy Applications

Research has shown that derivatives of benzenesulfonamide, such as zinc(II) phthalocyanine substituted with benzenesulfonamide units, demonstrate significant potential in photodynamic therapy (PDT) for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT. Their remarkable properties suggest their applicability as Type II photosensitizers, highlighting their potential for effective cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Piperidine derivatives, including those related to the specified compound, have been explored for their corrosion inhibition capabilities. Specifically, their adsorption and inhibition properties on iron corrosion were investigated through quantum chemical calculations and molecular dynamics simulations. This research provides insights into the potential application of these compounds in protecting metal surfaces from corrosion, with implications for industrial maintenance and longevity of metal-based structures (Kaya et al., 2016).

Anticancer Activity

Studies have also explored the anticancer activities of benzenesulfonamide derivatives, particularly aminothiazole-paeonol derivatives, which have shown significant inhibitory effects on various cancer cell lines, including human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29). These findings suggest that such compounds could serve as promising lead compounds for developing new anticancer agents, offering a potential therapeutic approach for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).

Enzyme Inhibition

Benzenesulfonamide derivatives have also been evaluated for their inhibitory effects on enzymes, such as kynurenine 3-hydroxylase. Compounds showing high-affinity inhibition of this enzyme could have implications for understanding and treating neurological conditions, given the enzyme's role in the kynurenine pathway, which is involved in neurodegenerative diseases and psychiatric disorders (Röver et al., 1997).

Receptor Antagonism

The compound class has also shown potential in receptor antagonism, as indicated by research on arylsulfonamide/amide derivatives of aryloxyethyl- and arylthioethyl- piperidines and pyrrolidines. These derivatives have been identified as potent ligands and antagonists for the 5-HT7 receptor, suggesting their use in studying the receptor's role in neurological and psychiatric conditions (Zajdel et al., 2012).

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on exploring the potential applications of “5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide” and other thiazole derivatives in various fields, including medicinal chemistry .

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S2/c1-22-13-3-2-11(16)10-14(13)24(20,21)18-12-4-7-19(8-5-12)15-17-6-9-23-15/h2-3,6,9-10,12,18H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNCHJZXAMGLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.